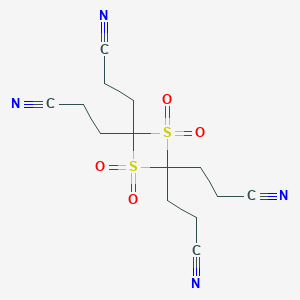
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide, also known as PHCY, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. PHCY has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity.
Mechanism of Action
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide selectively inhibits the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide enhances insulin signaling, leading to improved glucose uptake and metabolism in insulin-sensitive tissues such as muscle, liver, and adipose tissue.
Biochemical and Physiological Effects:
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide has been shown to improve insulin sensitivity and glucose tolerance in obese mice and rats. It also has potential applications in cancer research, as PTP1B has been implicated in the regulation of cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide in lab experiments is its potency and selectivity as a PTP1B inhibitor. However, one limitation is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.
Future Directions
1. Development of more potent and selective PTP1B inhibitors based on the structure of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide.
2. Investigation of the potential therapeutic applications of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide in the treatment of cancer.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide for in vivo studies.
4. Investigation of the potential off-target effects of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide on other protein tyrosine phosphatases and signaling pathways.
Synthesis Methods
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide can be synthesized by the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid, followed by the reaction with iodine in the presence of potassium hydroxide. The resulting product is then purified by recrystallization from ethanol.
Scientific Research Applications
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in obese mice and rats. It also has potential applications in cancer research, as PTP1B has been implicated in the regulation of cancer cell growth and survival.
properties
IUPAC Name |
2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O/c20-18-9-5-4-8-17(18)19(23)22-21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNYRNCIKLZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=CC=C2I)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)

![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)
![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)



